N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of dichlorophenyl and dimethoxyphenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dichlorophenyl and Dimethoxyphenyl Groups: The dichlorophenyl and dimethoxyphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide
- N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-thiazole-3-carboxamide
- N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-sulfonamide
Uniqueness
N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of dichlorophenyl and dimethoxyphenyl groups attached to an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H14Cl2N2O4 |
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Molecular Weight |
393.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O4/c1-24-15-6-3-10(7-17(15)25-2)16-9-14(22-26-16)18(23)21-13-8-11(19)4-5-12(13)20/h3-9H,1-2H3,(H,21,23) |
InChI Key |
PJCCFAJLCWHDEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)OC |
Origin of Product |
United States |
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